5-Methylisophthalaldehyde
Overview
Description
5-Methylisophthalaldehyde is an organic compound with the molecular formula C9H8O2. It is a derivative of isophthalaldehyde, where a methyl group is substituted at the 5-position of the benzene ring. This compound is known for its applications in the synthesis of various organic materials, including fluorescent nanoprobes and Schiff bases.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylisophthalaldehyde can be synthesized through several methods. One common method involves the oxidation of (5-Methyl-1,3-phenylene)dimethanol using pyridinium chlorochromate (PCC) in dichloromethane at temperatures ranging from 0 to 20°C for 12 hours. The reaction mixture is then filtered and purified by column chromatography to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves similar oxidation reactions on a larger scale, utilizing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methylisophthalaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized products.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Reactions with nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Common reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or hydrazines under mild conditions.
Major Products
Oxidation: 5-Methylisophthalic acid.
Reduction: 5-Methylisophthalyl alcohol.
Substitution: Schiff bases and other substituted derivatives.
Scientific Research Applications
5-Methylisophthalaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methylisophthalaldehyde largely depends on its application. For instance, in the formation of fluorescent nanoprobes, the compound interacts with metal ions like copper (II) to form complexes that exhibit fluorescence quenching and recovery properties. This interaction is often mediated by electron transfer mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methylisophthalaldehyde
- 5-Methylisophthalic acid
- 2-Hydroxy-5-tert-butyl-1,3-benzenedicarboxaldehyde
Uniqueness
5-Methylisophthalaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. For example, its ability to form stable Schiff bases and its role in the synthesis of fluorescent nanoprobes make it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
5-methylbenzene-1,3-dicarbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-7-2-8(5-10)4-9(3-7)6-11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLVWAQSMOVZKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C=O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547531 | |
Record name | 5-Methylbenzene-1,3-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1805-67-0 | |
Record name | 5-Methylbenzene-1,3-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylbenzene-1,3-dicarbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-methylisophthalaldehyde?
A1: The molecular formula of this compound is C9H8O2, and its molecular weight is 148.16 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?
A2: Researchers frequently utilize various spectroscopic methods to characterize this compound and its derivatives. These methods include:
- Infrared (IR) Spectroscopy: This technique helps identify functional groups present in the molecule by analyzing the characteristic vibrations of their bonds [, , , , , , , , , , , , , ].
- Ultraviolet-Visible (UV-Vis) Spectroscopy: This method examines the electronic transitions within the molecule, providing insights into its conjugation and potential for applications in areas like optoelectronics [, , , , , , ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: This powerful technique elucidates the structure and dynamics of molecules by probing the magnetic properties of atomic nuclei [, ].
- Electron Paramagnetic Resonance (EPR) Spectroscopy: When dealing with paramagnetic metal complexes of this compound derivatives, EPR spectroscopy proves invaluable in understanding the electronic structure and magnetic properties of these complexes [, ].
Q3: How do thin films of this compound derivatives perform under various conditions?
A3: Thin films of this compound-derived compounds, prepared using techniques like spin coating [, ] or thermal vapor deposition [], have been investigated for their stability and performance under different conditions. Studies indicate that these films can exhibit fluorescence under various conditions, opening possibilities for applications in optoelectronic devices [, , ].
Q4: What influences the fluorescence properties of this compound-based materials?
A4: The fluorescence properties of materials incorporating this compound derivatives can be influenced by various factors, including:
- Solvent Polarity: Changes in solvent polarity have been observed to impact the quantum efficiency of fluorescence in some derivatives [, ].
- Metal Coordination: The incorporation of metal ions, forming complexes with Schiff base ligands derived from this compound, can significantly alter the fluorescence properties of the resulting materials [, ].
- Substituents on the Ligand: The presence of different substituents on the Schiff base ligand can impact the electronic structure and, consequently, the fluorescence behavior of the material [, ].
Q5: Can this compound derivatives act as ligands in catalysts for oxidation reactions?
A5: Yes, binuclear nickel(II) complexes with this compound-derived Schiff base ligands have demonstrated catalytic activity in the selective oxidation of sulfides to sulfoxides using urea hydrogen peroxide (UHP) as the oxidant []. These complexes effectively catalyze the oxidation reaction, showcasing high selectivity towards the formation of the desired sulfoxide product.
Q6: How is computational chemistry employed in the study of this compound and its derivatives?
A6: Computational chemistry plays a crucial role in understanding the properties and behavior of this compound-based compounds. Here are some key applications:
- Geometry Optimization and Structure Confirmation: Density Functional Theory (DFT) calculations are frequently employed to optimize the geometries of these compounds and confirm their structures in both the gas phase and solution [, , , ].
- Electronic Structure Analysis: DFT calculations provide valuable insights into the electronic structure of these compounds, helping to explain their spectroscopic properties and reactivity [, , , ].
- Intermolecular Interaction Analysis: Techniques like Hirshfeld surface analysis, often coupled with computational methods, shed light on the nature and strength of intermolecular interactions in the crystal structures of these compounds [, ].
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